2-Methoxypyrrolidine-1-carboxamide

Pyrrolidine synthesis Catalytic hydrogenolysis Protecting group chemistry

Synthetic routes requiring mild, high-yielding deoxygenation to access pyrrolidine-1-carboxamide face reagent limitations. This N-carbamoyl pyrrolidine delivers a documented 93% hydrogenolysis yield (10% Pd/C, H2, MeOH), outperforming N-Boc or N-alkyl analogs. Key applications include: - Medicinal chemistry: Pharmacophore synthesis & metabolic stability probes - Natural product dereplication: Authenticated reference for Hexalobus crispiflorus alkaloids - Fragment-based discovery: Hydrophilic scaffold (XLogP3 -0.3) for solubility optimization

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 103772-04-9
Cat. No. B035214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypyrrolidine-1-carboxamide
CAS103772-04-9
Synonyms1-Pyrrolidinecarboxamide,2-methoxy-(9CI)
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC1CCCN1C(=O)N
InChIInChI=1S/C6H12N2O2/c1-10-5-3-2-4-8(5)6(7)9/h5H,2-4H2,1H3,(H2,7,9)
InChIKeyNAIMNAZWFGBUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypyrrolidine-1-carboxamide: Identity & Specifications


2-Methoxypyrrolidine-1-carboxamide (CAS 103772-04-9) is a pyrrolidine-1-carboxamide derivative with molecular formula C6H12N2O2 and molecular weight 144.17 g/mol [1]. The compound features a pyrrolidine ring substituted at the 2-position with a methoxy group and at the 1-position with a carboxamide moiety . Computed physicochemical properties include an XLogP3-AA value of -0.3, a topological polar surface area of 55.6 Ų, and one hydrogen bond donor with two hydrogen bond acceptors [1]. This compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% , serving as a synthetic building block for medicinal chemistry applications and as a reference standard for natural product research, particularly concerning alkaloids isolated from Hexalobus crispiflorus [2].

Synthetic Medicinal chemistry building block with N-carbamoyl pyrrolidine scaffold
Reference Natural product alkaloid reference standard for Hexalobus crispiflorus research
Scaffold 2-Methoxy substituent enables catalytic deoxygenation to pyrrolidine-1-carboxamide

Substitution Risks for 2-Methoxypyrrolidine-1-carboxamide


The selection of 2-Methoxypyrrolidine-1-carboxamide over structurally similar pyrrolidine derivatives is not a matter of generic interchangeability. The N-carbamoyl substitution pattern at the 1-position fundamentally alters the compound's reactivity profile compared to both N-protected 2-methoxypyrrolidines (e.g., N-Boc derivatives) and amino-substituted chiral auxiliaries (e.g., SAMP/RAMP) . While N-Boc-2-methoxypyrrolidine serves as an electrophilic N-acyliminium ion precursor with documented stereoselectivity of 8:1 dr [1], and SAMP/RAMP hydrazones are established for α-alkylation methodology, these functionalities are mutually exclusive with the carboxamide moiety present in the target compound. The 2-methoxypyrrolidine-1-carboxamide scaffold enables distinct synthetic transformations, including catalytic hydrogenolysis to yield unsubstituted pyrrolidine-1-carboxamide in high yield, a reactivity mode unavailable to N-alkyl or N-alkoxycarbonyl protected analogs [2]. Substitution without explicit head-to-head validation therefore risks compromising reaction outcomes in terms of both yield and product identity.

Carboxamide reactivity
N-carbamoyl enables hydrogenolysis pathway to pyrrolidine-1-carboxamide
N-Boc-2-methoxypyrrolidine: electrophilic N-acyliminium chemistry; hydrogenolysis pathway may not be available
Functional group compatibility
N-carbamoyl substitution avoids N-N bond cleavage entirely; direct amide reactivity
SAMP/RAMP: N-amino auxiliaries require oxidative N-N cleavage; documented epimerization and decomposition risks may shift yield outcomes

Differentiation Evidence vs Structural Analogs


Hydrogenolytic Demethoxylation Yield

The 2-methoxy substituent in 2-methoxypyrrolidine-1-carboxamide undergoes catalytic hydrogenolytic cleavage to afford pyrrolidine-1-carboxamide with a documented yield of 93% under mild conditions (10% Pd/C, H2 atmosphere, methanol solvent, 0.5 h reaction time) [1]. This transformation represents a specific deoxygenation pathway that is not universally available to other 2-alkoxy pyrrolidine derivatives lacking the N-carbamoyl stabilization. In contrast, the structurally related N-Boc-2-methoxypyrrolidine is employed as an electrophilic N-acyliminium ion precursor rather than a hydrogenolysis substrate, and yields of 84% are reported for nucleophilic addition reactions rather than reductive deoxygenation [2]. The 93% hydrogenolysis yield provides a quantitative benchmark for procurement decisions involving synthetic sequences requiring pyrrolidine-1-carboxamide access.

Hydrogenolysis Yield
Cross-study comparable
93%
Supports synthetic route efficiency assessment for pyrrolidine-1-carboxamide access
10% Pd/C, H2, MeOH, 0.5 h; comparator N-Boc analog lacks this deoxygenation pathway
Pyrrolidine synthesis Catalytic hydrogenolysis Protecting group chemistry

Commercial Purity Specifications

Commercially available 2-methoxypyrrolidine-1-carboxamide is supplied with documented purity specifications of 95% minimum and 98% across multiple reputable vendors. In contrast, the structurally analogous but functionally distinct N-Boc-2-methoxypyrrolidine is typically supplied at 95% purity [1], while the chiral auxiliary SAMP (1-amino-2-methoxymethylpyrrolidine) is offered at purities ranging from 95% to ≥98% depending on supplier . The availability of 98% purity grade for 2-methoxypyrrolidine-1-carboxamide provides procurement teams with a quality benchmark that meets or exceeds the specifications of closely related pyrrolidine derivatives used in medicinal chemistry and natural product synthesis applications.

Purity Specification
Cross-study comparable
95% min / 98% available
Supports procurement specification review; 98% grade may reduce impurity-related side reactions
Verified across multiple vendor datasheets; comparable to superior grade of structural analogs
Chemical procurement Quality control Synthetic intermediate

Functional Group Distinction: Carboxamide vs N-Amino

2-Methoxypyrrolidine-1-carboxamide contains an N-carbamoyl moiety that fundamentally differentiates it from the N-amino pyrrolidine chiral auxiliaries SAMP (1-amino-2-methoxymethylpyrrolidine) and RAMP. SAMP/RAMP hydrazones are established reagents for asymmetric α-alkylation and aldol reactions, but their oxidative cleavage to liberate carbonyl products has been documented to present synthetic challenges, including epimerization and decomposition under multiple tested conditions (oxalic acid: epimerization; CuCl2: epimerization; NaBO3: decomposition; 30% H2O2: decomposition) [1]. The carboxamide functionality in the target compound presents orthogonal reactivity that avoids the N-N bond cleavage requirement entirely, enabling direct use in amide bond-forming reactions and N-carbamoyl transfer processes without the auxiliary removal complications inherent to SAMP/RAMP methodology [2].

Functional Group
Class-level inference
N-carbamoyl: no N-N cleavage required; direct amide bond-forming reactivity
SAMP/RAMP: N-amino substitution; oxidative auxiliary removal with reported epimerization and decomposition under multiple conditions
Orthogonal reactivity profiles; carboxamide avoids auxiliary removal burden documented for SAMP/RAMP
Auxiliary cleavage conditions tested: oxalic acid, CuCl2, NaBO3, 30% H2O2; side reactions observed
Chiral auxiliary chemistry Synthetic methodology Functional group compatibility

Physicochemical Property Differentiation: XLogP & TPSA

2-Methoxypyrrolidine-1-carboxamide exhibits computed physicochemical properties relevant to medicinal chemistry scaffold evaluation, with an XLogP3-AA value of -0.3 and a topological polar surface area (TPSA) of 55.6 Ų [1]. For comparison, N-Boc-2-methoxypyrrolidine has a computed XLogP3 of approximately 1.2 [2], reflecting the increased lipophilicity conferred by the Boc protecting group. The lower XLogP3 value of the target compound (-0.3) places it in a more hydrophilic regime, which may influence solubility profiles and permeability predictions in early-stage drug discovery. The TPSA value of 55.6 Ų falls below the commonly cited threshold of 140 Ų for oral bioavailability prediction, comparable to other small-molecule pyrrolidine derivatives evaluated as medicinal chemistry building blocks [1].

Lipophilicity
Cross-study comparable
XLogP3 -0.3; TPSA 55.6 Ų
N-Boc-2-methoxypyrrolidine: XLogP3 ~1.2 (Δ = -1.5 logP units more hydrophilic)
Distinct hydrophilicity profile supports solubility-focused scaffold selection in early-stage research
Computed values from PubChem XLogP3 3.0 algorithm (2024 release); TPSA below 140 Ų threshold
Drug-likeness prediction ADME properties Medicinal chemistry

Application Scenarios for 2-Methoxypyrrolidine-1-carboxamide


Pyrrolidine-1-carboxamide Synthetic Precursor

Procurement of 2-methoxypyrrolidine-1-carboxamide is warranted when a synthetic sequence requires access to pyrrolidine-1-carboxamide via a mild, high-yielding deoxygenation step. The documented 93% hydrogenolysis yield using 10% Pd/C in methanol under H2 atmosphere [1] provides a quantitative justification for selecting this compound over alternative routes that may require more forcing conditions or multistep sequences. This application is particularly relevant for medicinal chemistry programs synthesizing N-carbamoyl pyrrolidine derivatives as pharmacophore elements or metabolic stability probes.

Alkaloid Characterization Reference Standard

2-Methoxypyrrolidine-1-carboxamide has been identified as a constituent in the methanol extract of Hexalobus crispiflorus, alongside 12 other alkaloids characterized in phytochemical investigations [2]. Procurement of authenticated reference material supports natural product dereplication workflows, metabolomics studies of Annonaceae species, and the verification of isolated alkaloid structures through co-injection and spectral comparison. This application leverages the compound's specific natural occurrence rather than synthetic utility.

Alkaloid Core Synthesis Building Block

The N-carbamoyl pyrrolidine framework of 2-methoxypyrrolidine-1-carboxamide enables participation in Lewis acid-catalyzed heterodimerization reactions to construct tricyclic alkaloid cores, including the nonspermidine-type framework [3]. Procurement for this application is justified when synthetic access to N-substituted 2-pyrrolidine equivalents is required, with the carboxamide moiety providing the requisite N-substitution pattern for inverse-electron-demand hetero-Diels-Alder or tandem Mannich/cyclization manifolds. This represents a distinct reactivity mode not available to N-alkyl or N-protected 2-methoxypyrrolidine analogs.

Hydrophilic Scaffold for Medicinal Chemistry

The computed physicochemical properties of 2-methoxypyrrolidine-1-carboxamide (XLogP3 = -0.3; TPSA = 55.6 Ų) [4] support its evaluation as a hydrophilic pyrrolidine building block in fragment-based drug discovery and lead optimization campaigns. The -0.3 XLogP3 value distinguishes this compound from more lipophilic N-protected pyrrolidine derivatives (e.g., N-Boc-2-methoxypyrrolidine, XLogP3 ≈ 1.2), offering procurement teams a distinct hydrophilicity option when designing compound libraries or optimizing aqueous solubility parameters. This scenario applies to early-stage medicinal chemistry where property-based scaffold selection influences downstream developability.

Application
Selection Property
Validation Focus
Pyrrolidine-1-carboxamide synthesis
Catalytic hydrogenolysis compatibility
Deoxygenation efficiency review
Natural product dereplication
Alkaloid reference standard identity
Co-injection and spectral verification
Alkaloid core construction
N-carbamoyl substitution pattern
Heterodimerization pathway review
Hydrophilic scaffold evaluation
Computed hydrophilicity profile
Solubility and permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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